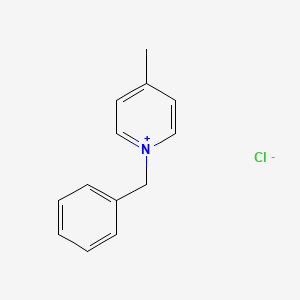

1-Benzyl-4-methyl-pyridinium chloride

説明

Significance of Quaternary Pyridinium (B92312) Salts in Modern Chemical Science

Quaternary pyridinium salts represent a versatile and widely studied class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. researchgate.net These salts are integral to numerous areas of modern chemical science due to their diverse and tunable properties, which can be modified by functionalizing the pyridine ring or the nitrogen atom. researchgate.net Historically recognized for their germicidal properties, extensive research has broadened their applications significantly. jst.go.jpnih.gov

In contemporary science, quaternary pyridinium salts are recognized as significant scaffolds in many biologically active compounds and natural products. researchgate.netrsc.org Their utility extends to various industrial and academic fields, including:

Catalysis: They are employed as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. researchgate.net

Material Science: These salts are used in the development of electrochemical devices, ionic liquids, and as precursors for N-heterocyclic carbenes (NHCs), which are potent organocatalysts. researchgate.net

Surfactants: As cationic surfactants, they are utilized in both industrial and domestic applications. jst.go.jpnih.gov

Organic Synthesis: They serve as reagents and intermediates in a wide array of chemical transformations. semanticscholar.org The positively charged nitrogen atom makes the pyridinium moiety an effective electrophile.

The general synthesis of pyridinium salts is often achieved through the reaction of pyridine with a variety of alkyl halides. researchgate.net Their importance is underscored by their role in creating pyridinium ionic liquids, which are salts that are liquid at room temperature and serve as green solvent alternatives. researchgate.net

Overview of Academic Research Trajectories for 1-Benzyl-4-methyl-pyridinium Chloride

This compound is a specific quaternary pyridinium salt that has been a subject of academic inquiry, primarily focusing on its synthesis, chemical properties, and potential applications. Research on this compound and its close analogs, N-benzylpyridinium cations, has followed several key trajectories.

Physicochemical Properties and Synthesis: The fundamental characteristics of this compound have been documented, providing a basis for its use in further research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H14ClN | nih.govpharmacompass.comguidechem.com |

| Molecular Weight | 219.71 g/mol | nih.govpharmacompass.com |

| IUPAC Name | 1-benzyl-4-methylpyridin-1-ium;chloride | nih.gov |

| CAS Number | 23662-66-0 | nih.govguidechem.com |

Reaction Mechanisms and Kinetics: N-benzylpyridinium cations are model compounds for studying nucleophilic displacement reactions. Kinetic studies have been instrumental in determining whether the transfer of the N-benzyl group to a nucleophile occurs via an SN1 or SN2 mechanism. For instance, research on the reaction of substituted benzylpyridinium chlorides with sodium azide (B81097) in aqueous solutions has provided insights into these pathways. The thermolysis of N-benzylpyridinium cations in non-polar solvents has been shown to yield products from the benzylation of both the solvent and the pyridine leaving group, supporting a unimolecular solvolysis mechanism. rsc.org

Radiation Chemistry and Ionic Liquids: A significant area of research involves the stability of N-benzylpyridinium cations in ionic liquids, particularly under ionizing radiation. Studies have demonstrated that 1-benzylpyridinium cations exhibit enhanced radiation resistance. acs.org This stability is attributed to the delocalization of charge in both their reduced and oxidized forms, which involves the formation of π-electron sandwich dimers. acs.orgresearchgate.net This property makes them promising candidates for use as diluents in nuclear fuel reprocessing, where resistance to radiation is crucial. acs.org

Synthetic and Catalytic Applications: Like other quaternary pyridinium salts, this compound and its derivatives are valuable in organic synthesis. The N-benzylpyridinium moiety acts as a key functional group, enabling its use as a cationic reagent and an electrophile. It also serves as a precursor for generating N-heterocyclic carbenes and is used in phase-transfer catalysis. Furthermore, polymers functionalized with pyridinium salts, known as poly(vinylbenzyl pyridinium salts), have been developed as effective sorbents for removing hazardous metal ions from solutions. nih.gov

Interactive Data Table: Summary of Research Findings on N-Benzylpyridinium Cations

| Research Area | Key Findings | Relevant Compounds |

|---|---|---|

| Reaction Mechanisms | The transfer of the N-benzyl group can proceed through SN1 or SN2 pathways, influenced by reactant structure. Thermolysis in non-polar solvents suggests a unimolecular solvolysis mechanism. rsc.org | Substituted benzylpyridinium chlorides, N-benzylpyridinium tetrafluoroborates |

| Radiation Chemistry | 1-benzylpyridinium cations show unique radiation resistance due to charge delocalization and dimer formation in ionic liquids. acs.orgresearchgate.net | 1-benzylpyridinium (BzPy+) salts |

| Materials Science | Polymeric resins functionalized with pyridinium groups demonstrate high efficiency for metal ion sorption. nih.gov | Poly(vinylbenzyl pyridinium salts) |

| Mass Spectrometry | Collision-induced dissociation of the N-benzylpyridinium cation typically results in the cleavage of the C-N bond, forming a neutral pyridine molecule and a benzyl (B1604629) cation. | N-benzylpyridinium cation |

Structure

3D Structure of Parent

特性

IUPAC Name |

1-benzyl-4-methylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N.ClH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHMBIINLKLHSI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446094 | |

| Record name | 1-Benzyl-4-methyl-pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23662-66-0 | |

| Record name | Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23662-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23662-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-methyl-pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Methyl Pyridinium Chloride and Analogs

Classical Quaternization of Pyridine (B92270) Derivatives

The most fundamental and widely employed method for the synthesis of 1-benzyl-4-methyl-pyridinium chloride is the classical quaternization of pyridine derivatives, a type of N-alkylation reaction. researchgate.netquimicaorganica.org

N-Alkylation of 4-Methylpyridine (B42270) with Benzyl (B1604629) Halides

The direct reaction of 4-methylpyridine (also known as γ-picoline) with a benzyl halide, such as benzyl chloride or benzyl bromide, is a primary route to this compound. semanticscholar.orgguidechem.com This reaction, a specific example of the Menschutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the benzylic carbon of the benzyl halide. researchgate.net The result is the formation of a new carbon-nitrogen bond, leading to the desired quaternary pyridinium (B92312) salt. researchgate.netquimicaorganica.org

The choice of the benzyl halide can influence the reaction. For instance, treatment of pyridine-2-carboxaldehyde with benzyl bromide in DMF at 40-45°C for 20-24 hours has been shown to yield the corresponding pyridinium salt in 50-57% yield. semanticscholar.org Similarly, reacting 3-Amino-4-methyl pyridine with benzyl bromide in toluene (B28343) is a key step in the synthesis of more complex pharmaceutical intermediates. google.com While benzyl chloride is also effective, benzyl bromide and iodide are often more reactive. osti.gov

The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), toluene, or an alcohol like methanol (B129727). semanticscholar.orggoogle.com For example, the quaternization of 2-acetyl pyridine with benzyl bromide was attempted in both DMF and 2-propanol, with the former yielding the desired product, albeit in low yield, while the latter primarily resulted in the hydrobromide salt of the starting material. semanticscholar.org

Table 1: Examples of N-Alkylation of Pyridine Derivatives with Benzyl Halides

| Pyridine Derivative | Benzyl Halide | Solvent | Conditions | Product | Yield | Reference |

| Pyridine-2-carboxaldehyde | Benzyl bromide | DMF | 40-45°C, 20-24 h | 1-Benzyl-2-formylpyridinium bromide | 50-57% | semanticscholar.org |

| 3-Amino-4-methyl pyridine | Benzyl bromide | Toluene | Not specified | 3-Amino-1-benzyl-4-methylpyridinium bromide | Not specified | google.com |

| 2-Acetyl pyridine | Benzyl bromide | DMF | 60°C, 48 h | 1-Benzyl-2-acetylpyridinium bromide | 13% | semanticscholar.org |

| Pyridine | 1-Bromoadamantane | Sealed ampul | Not specified | 1-(1-Adamantyl)pyridinium bromide | Not specified | osti.gov |

Mechanistic Aspects and Reaction Parameters Influencing Quaternization Efficiency

The quaternization of pyridines is an SN2 reaction, and its efficiency is influenced by several factors including steric hindrance, the electronic effects of substituents, the nature of the leaving group on the alkylating agent, and the solvent. rsc.orgresearchgate.net

Steric and Electronic Effects: The rate of quaternization can be affected by substituents on the pyridine ring. osti.gov For instance, studies on the quaternization of poly(4-vinyl pyridine) have shown that steric hindrance from neighboring alkyl groups on the polymer chain can slow down the reaction. rsc.org The electronic properties of substituents also play a role; electron-donating groups on the pyridine ring can increase its nucleophilicity, potentially accelerating the reaction, while electron-withdrawing groups can have the opposite effect. researchgate.net

Leaving Group and Alkylating Agent: The nature of the halide in the benzyl halide affects the reaction rate, with the reactivity generally following the order I > Br > Cl. osti.gov This is because iodide is a better leaving group than bromide, which is in turn better than chloride. The structure of the alkylating agent is also crucial; the reaction is most effective with primary and secondary alkyl halides, as tertiary halides are more prone to elimination reactions. quimicaorganica.org

Solvent Effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or acetonitrile (B52724) are often used. semanticscholar.orgmdpi.com A study on the quaternization of 4-ethyl pyridine with n-propyl bromide found a linear relationship between the logarithm of the rate constant and the dielectric constant of the medium, highlighting the influence of solvent polarity. rsc.org In some cases, the solvent can participate in the reaction; for example, using methanol as a solvent in the quaternization of pyridine-2-carboxaldehyde with benzylic halides can lead to the formation of pyridinium hemiacetals. semanticscholar.org

Table 2: Factors Influencing Quaternization Efficiency

| Factor | Influence on Reaction Rate | Explanation | Reference |

| Substituents on Pyridine | Steric hindrance decreases rate; electron-donating groups can increase rate. | Bulky groups near the nitrogen impede the approach of the alkylating agent. Electron-donating groups increase the nitrogen's nucleophilicity. | osti.govrsc.org |

| Leaving Group (Halide) | I > Br > Cl | Iodide is the best leaving group, leading to a faster reaction. | osti.gov |

| Solvent Polarity | Generally, polar solvents increase the rate. | Polar solvents can stabilize the transition state of the SN2 reaction. | rsc.org |

| Structure of Alkyl Halide | Primary > Secondary >> Tertiary | Tertiary halides are more likely to undergo elimination reactions rather than substitution. | quimicaorganica.org |

Advanced Synthetic Strategies

Beyond classical methods, several advanced strategies have been developed to synthesize this compound and its analogs, offering improvements in reaction time, yield, and functional group tolerance.

Anion Exchange Routes to this compound

While direct quaternization with benzyl chloride yields the desired chloride salt, reactions with other benzyl halides produce pyridinium salts with different counter-anions (e.g., bromide or iodide). Anion exchange provides a method to replace these anions with chloride. This can be achieved using anion exchange resins. nih.govresearchgate.netnih.gov The process typically involves passing a solution of the pyridinium salt through a column packed with a resin that has been pre-loaded with the desired anion (in this case, chloride). nih.gov This technique is versatile and can be used to introduce a wide variety of anions, not just halides. researchgate.netnih.gov The efficiency of the exchange can depend on the solvent used, with non-aqueous media like methanol or acetonitrile often being effective. researchgate.netnih.gov

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of pyridinium salts. mdpi.comunito.itmonash.edu This technique can significantly reduce reaction times, often from hours or days to just minutes, and can also lead to improved yields compared to conventional heating methods. researchgate.netresearchgate.netorganic-chemistry.org For example, the synthesis of various pyridinium salts has been shown to be more efficient under microwave heating. researchgate.net Microwave-assisted synthesis is also considered a greener chemical process due to its energy efficiency. organic-chemistry.org The quaternization of various pyridine derivatives with different electrophiles, including the synthesis of chiral pyridinium salts, has been successfully achieved with enhanced yields and reduced reaction times using microwave irradiation. researchgate.netresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridinium Salts

| Synthesis Method | Typical Reaction Time | Key Advantages | Reference |

| Conventional Heating | Hours to days | Simple setup | semanticscholar.orgmonash.edu |

| Microwave Irradiation | Minutes to a few hours | Rapid reaction, often higher yields, energy efficient | monash.eduresearchgate.netorganic-chemistry.org |

One-Pot Functionalization Approaches for Pyridinium Salt Synthesis

One-pot synthesis methods offer an efficient way to construct complex pyridinium salts by combining multiple reaction steps into a single procedure, avoiding the need to isolate intermediates. rsc.orgelsevierpure.comnih.gov These approaches are valuable for creating structurally diverse pyridinium compounds. For instance, a one-pot method for synthesizing polysubstituted pyridinium salts involves the annulation of enamines with alkynes, catalyzed by a synergistic Ag₂CO₃/HNTf₂ system. researchgate.netelsevierpure.comnih.gov Another example is the one-pot multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol to produce functionalized pyridines, where four new bonds are formed with high chemo- and regioselectivity. nih.gov While not directly reported for this compound, these one-pot strategies demonstrate the potential for streamlined synthesis of complex pyridinium salt analogs.

Rational Derivatization of the 1-Benzyl-4-methyl-pyridinium Scaffold

The structural framework of this compound provides multiple avenues for chemical modification, enabling the synthesis of a diverse range of analogs with tailored properties. These modifications can be broadly categorized into reactions involving the benzyl group, transformations of the pyridinium ring, and the synthesis of derivatives for specific applications.

The benzyl group attached to the pyridinium nitrogen is a key site for introducing functional diversity. While direct nucleophilic substitution on the benzylic carbon of the pre-formed pyridinium salt can be challenging, a more common and versatile strategy involves the initial synthesis of a substituted benzyl halide. This precursor is then reacted with 4-methylpyridine in a quaternization reaction to yield the desired 1-substituted-benzyl-4-methyl-pyridinium analog. This approach allows for the incorporation of a wide array of substituents onto the benzyl ring. nih.gov

The reactivity of benzyl halides in these SN2 reactions can be influenced by the nature of the substituents on the aromatic ring. researchgate.net For instance, electron-withdrawing groups can enhance the electrophilicity of the benzylic carbon, facilitating the reaction. Conversely, sterically bulky groups near the reaction center may hinder the approach of the nucleophile (4-methylpyridine).

Table 1: Examples of Nucleophilic Substitution on Benzyl Halide Precursors for the Synthesis of 1-Substituted-benzyl-4-methyl-pyridinium Analogs This table is interactive. Click on the headers to sort.

| Benzyl Halide Precursor | Nucleophile | Resulting 1-Substituted-benzyl-4-methyl-pyridinium Analog |

|---|---|---|

| Benzyl chloride | 4-methylpyridine | This compound |

| 1-(Bromomethyl)-4-nitrobenzene | 4-methylpyridine | 1-(4-nitrobenzyl)-4-methyl-pyridinium bromide |

| 1-(Chloromethyl)-4-methoxybenzene | 4-methylpyridine | 1-(4-methoxybenzyl)-4-methyl-pyridinium chloride |

| 1,4-Bis(bromomethyl)benzene | 4-methylpyridine (2 eq.) | 1,1'-(1,4-Phenylenebis(methylene))bis(4-methylpyridinium) dibromide |

Data for this table was compiled from various synthetic chemistry sources.

The pyridinium ring itself is a platform for a variety of chemical transformations, notably oxidation and reduction, which lead to functionally distinct classes of compounds.

Oxidative Transformations: The methyl group at the 4-position of the pyridinium ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can convert the methyl group into a carboxylic acid. This transformation is valuable as the resulting carboxyl group can be further modified, for example, through esterification or amidation, to introduce additional functionalities. Research has demonstrated the feasibility of oxidizing methyl groups on pyridinium salts, highlighting the electronic influence of substituents on the catalytic performance. nih.gov

Reductive Transformations: The pyridinium ring can be readily reduced to yield dihydropyridine (B1217469) or piperidine (B6355638) derivatives. Catalytic hydrogenation, typically employing a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas, can fully reduce the pyridinium ring to a piperidine ring. google.com This process is fundamental in the synthesis of various piperidine-based compounds.

Partial reduction of the pyridinium ring to a 1,4-dihydropyridine (B1200194) can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). google.comnih.gov These dihydropyridine derivatives are important intermediates in organic synthesis and are analogs of the core structure of NADH coenzymes. The enantioselective 1,4-dearomatization of pyridinium salts has also been accomplished using Grignard reagents and chiral copper catalysis, producing enantioenriched 1,4-dihydropyridines. acs.org

Table 2: Examples of Oxidative and Reductive Transformations This table is interactive. Click on the headers to sort.

| Starting Material | Transformation | Reagent(s) | Product |

|---|---|---|---|

| This compound | Oxidation of methyl group | Potassium permanganate (KMnO₄) | 1-Benzyl-4-carboxy-pyridinium chloride |

| This compound | Reduction of pyridinium ring | Hydrogen (H₂), Palladium on carbon (Pd/C) | 1-Benzyl-4-methyl-piperidine |

| This compound | Partial reduction of pyridinium ring | Sodium borohydride (NaBH₄) | 1-Benzyl-1,4-dihydro-4-methylpyridine |

Data for this table was compiled from established chemical transformation protocols.

The targeted synthesis of structurally modified 1-benzyl-4-methyl-pyridinium derivatives is driven by the need for compounds with specific properties for various applications, including their use as catalysts, in materials science, and as biologically active agents. rsc.org

For instance, the synthesis of pyridinium-based ionic liquids often involves modifying the substituents on the nitrogen atom to control properties like melting point, viscosity, and thermal stability. researchgate.net By introducing long alkyl chains or functional groups onto the benzyl moiety, the physicochemical properties of the resulting pyridinium salt can be fine-tuned.

In the field of catalysis, derivatives with specific electronic and steric properties are designed. For example, the introduction of electron-withdrawing groups on the benzyl ring can enhance the catalytic activity of the pyridinium salt in certain reactions. semanticscholar.org The synthesis of coumarin-based N-benzyl pyridinium derivatives has been explored for their potential as enzyme inhibitors. ut.ac.ir

Table 3: Examples of Structurally Modified Derivatives and Their Potential Applications This table is interactive. Click on the headers to sort.

| Structural Modification | Synthetic Strategy | Potential Application |

|---|---|---|

| Introduction of long alkyl chains on the benzyl ring | Quaternization of 4-methylpyridine with a long-chain benzyl halide | Ionic Liquids |

| Introduction of electron-withdrawing groups (e.g., -NO₂) on the benzyl ring | Quaternization of 4-methylpyridine with a nitro-substituted benzyl halide researchgate.net | Catalysis semanticscholar.org |

| Attachment of a coumarin (B35378) moiety | Multi-step synthesis involving nucleophilic substitution ut.ac.ir | Enzyme Inhibition ut.ac.ir |

| Incorporation of a polymerizable group (e.g., vinyl) on the benzyl ring | Quaternization of 4-methylpyridine with a vinyl-substituted benzyl halide | Functional Polymers |

Data for this table was compiled from research literature on the applications of pyridinium salts.

Mechanistic Investigations of 1 Benzyl 4 Methyl Pyridinium Chloride Reactivity

Electron Transfer Processes and Radical Generation from N-Functionalized Pyridinium (B92312) Salts

N-functionalized pyridinium salts, a class that includes 1-benzyl-4-methyl-pyridinium chloride, are recognized as redox-active compounds capable of generating radical species under mild conditions. sci-hub.sersc.org The pyridinium core acts as a versatile platform for functional group transfer reactions that are mediated by single electron transfer (SET) processes. sci-hub.se The reactivity of these salts can follow two main divergent pathways after the initial electron transfer: homolytic fragmentation, which liberates the N-bound substituent as a radical, or heterolytic fragmentation, which results in an N-centered pyridinium radical. sci-hub.seresearchgate.netnih.gov

The generation of a radical from an N-functionalized pyridinium salt occurs through a process known as dissociative electron transfer (DET). sci-hub.se In this mechanism, a suitable reducing agent transfers a single electron to the pyridinium scaffold. This newly formed radical anion is highly unstable and rapidly undergoes fragmentation of the bond between the nitrogen atom and its substituent (the N-X bond). sci-hub.sersc.orgrsc.org

This fragmentation can proceed via two distinct pathways:

Homolytic Cleavage: The N-X bond breaks, with one electron moving to the substituent and one to the pyridinium ring, yielding a neutral radical (X•) and a neutral pyridine (B92270) molecule. This is the most common pathway for generating carbon, nitrogen, or oxygen-centered radicals. nih.gov

Heterolytic Cleavage: The N-X bond breaks, with both electrons from the bond moving to the substituent, resulting in an N-centered pyridinium radical and an anionic species (X⁻). sci-hub.senih.gov

This behavior positions N-functionalized pyridinium salts as effective precursors for a wide array of synthetically valuable radicals, which can then participate in various bond-forming reactions. sci-hub.senih.gov

The generation of radicals from pyridinium salts can be efficiently initiated by light, either through direct photoinduction or, more commonly, via photoredox catalysis. rsc.orgnih.gov In a typical photoredox cycle, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and becomes excited. nih.govacs.org This excited-state catalyst is a potent reductant and can transfer an electron to the pyridinium salt, initiating the DET process described above. nih.govacs.org This method allows for the generation of radicals under exceptionally mild and controlled conditions. rsc.org

An alternative photocatalyst-free approach involves the formation of a light-absorbing electron donor-acceptor (EDA) complex between the pyridinium salt and an electron-rich donor molecule. kaist.ac.kr Upon irradiation, this complex can undergo direct electron transfer, leading to the fragmentation of the pyridinium salt and subsequent radical reactions. kaist.ac.kr These photoinduced methods have been widely exploited in synthesis for creating complex molecules. rsc.orgnih.govresearchgate.net For example, the combination of photoredox catalysis with organocatalysis has enabled the enantioselective α-benzylation of aldehydes using pyridinium-derived benzyl (B1604629) radicals. nih.gov

Table 1: Examples of Photoinduced Radical Generation from Pyridinium Salts

| Pyridinium Salt Type | Reaction Type | Catalyst/Conditions | Radical Generated | Ref. |

| N-Alkyl Pyridinium Salt | Deaminative Alkylation | Photoredox Catalyst (e.g., Ir(ppy)₃) | Alkyl Radical | rsc.org |

| N-Alkoxy Pyridinium Salt | Benzylic Amination (via HAT) | Photoreduction | Alkoxyl Radical | nih.gov |

| 4-(Bromomethyl)pyridine | Aldehyde α-Benzylation | Iridium Photoredox Catalyst & Organocatalyst | Pyridinium Methylene Radical | nih.gov |

| N-Functionalized Pyridinium | C-H Functionalization | Visible Light, EDA Complex | Pyridinyl Radical | kaist.ac.kr |

Mechanistic Studies of Decomposition Pathways for Quaternary Pyridinium Salts

Beyond redox-mediated pathways, quaternary pyridinium salts can undergo decomposition through other mechanisms, notably thermal degradation. rsc.org Studies on related quaternary N-heterocyclic salts, such as hypoxanthinium salts, show that a common decomposition route involves the loss of the substituent on one of the nitrogen atoms as an alkyl halide when heated in a solvent like dimethylformamide. rsc.org For this compound, a plausible thermal decomposition pathway would involve the nucleophilic attack of the chloride counter-ion on the benzylic carbon, leading to the formation of neutral 4-methylpyridine (B42270) and benzyl chloride.

The stability of the pyridinium salt is influenced by its substituents. For instance, certain pyridinium derivatives have been observed to decompose rapidly under specific reaction conditions, such as those used in photoredox catalysis. nih.gov The specific pathways and products of decomposition are dependent on the nature of the substituents on the ring and the nitrogen atom, as well as the reaction conditions (temperature, solvent, presence of other reagents). rsc.orgresearchgate.net

Nucleophilic Reactivity of the Quaternary Nitrogen Center

The quaternary nitrogen atom in this compound, by virtue of being positively charged and having a full octet of electrons through four covalent bonds, is not nucleophilic. acs.orgnih.gov Instead, the primary role of the quaternized nitrogen is to act as a powerful electron-withdrawing group, which significantly influences the reactivity of the entire pyridine ring. nih.govmdpi.com

This strong inductive and mesomeric electron withdrawal by the R-N⁺ group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack. nih.gov The electron density is particularly reduced at the C2, C4, and C6 positions, rendering them electrophilic and susceptible to attack by nucleophiles. nih.govmdpi.com This reactivity is a cornerstone of pyridine chemistry.

The reaction of a nucleophile with a pyridinium salt typically occurs at the C2 or C4 position, leading to the formation of a dihydropyridine (B1217469) derivative and temporary disruption of the ring's aromaticity. mdpi.com This process, known as nucleophilic dearomatization, is a valuable synthetic strategy for creating complex nitrogen-containing heterocyclic structures. nih.govmdpi.com Therefore, while the nitrogen center itself is not nucleophilic, its presence is the critical factor that enables the nucleophilic reactivity of the pyridinium ring carbons.

Catalytic and Reagent Applications of 1 Benzyl 4 Methyl Pyridinium Chloride in Organic Synthesis

Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Pyridinium (B92312) salts, such as 1-Benzyl-4-methyl-pyridinium chloride, serve as effective activating groups and electrophilic partners in cross-coupling reactions, enabling the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. wikipedia.org This utility stems from their ability to transform traditionally poor leaving groups, like primary amines, into excellent pyridinium leaving groups.

This activation strategy, pioneered by Katritzky, involves the reaction of a primary amine with a pyrylium (B1242799) salt to generate a stable N-alkylpyridinium salt. royalsocietypublishing.org This pyridinium salt can then participate in various transition-metal-catalyzed cross-coupling reactions. For instance, benzylic and alkyl amines, once converted to their pyridinium salt counterparts, have been successfully employed in Suzuki-Miyaura (C-C bond formation) and Negishi (C-C bond formation) reactions. nih.gov The pyridinium moiety acts as a pseudohalide, participating in single-electron transfer (SET) mediated cross-couplings. nih.gov This methodology provides a powerful pathway for forging new bonds, where the carbon atom, formerly attached to nitrogen, acts as the electrophilic component in the coupling process. This approach is significant as it repurposes the ubiquitous amine functional group, which is often underutilized for C-C bond formation, into a versatile handle for constructing complex molecular frameworks. nih.gov

Table 1: Selected Cross-Coupling Reactions Using Pyridinium Salt Activation

| Reaction Type | Coupling Partners | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Alkyl Pyridinium Salt, Aryl Boronic Acid | Nickel/Photoredox | C(sp³)–C(sp²) | nih.gov |

| Negishi | Benzylic Pyridinium Salt, Organozinc Reagent | Nickel | C(sp³)–C(sp²) | nih.gov |

| C-N Coupling | N-Pyridinium Aziridine, Aryl Boronic Acid | Nickel | C–N | nih.gov |

Activation of Primary Amino Groups via Pyrylium-Pyridinium Interconversion

The conversion of primary amino groups into pyridinium salts is a cornerstone of modern deaminative chemistry, providing a robust method to activate otherwise inert C-N bonds. acs.orgnih.gov The process relies on the reaction between a pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, and a primary amine (R-NH₂). The amine nitrogen attacks the pyrylium ring, leading to a ring-opening and subsequent ring-closing cascade that expels a water molecule and forms a stable N-substituted pyridinium salt. royalsocietypublishing.org

Once formed, the pyridinium salt, for example, 1-alkyl- or 1-benzyl-pyridinium, functions as an excellent leaving group. This "activation" transforms the amine's original carbon substituent into an electrophile. royalsocietypublishing.org The pyridinium salts can then be activated by single electron transfer, often through nickel or photoredox catalysis, generating alkyl radicals that can participate in a wide array of transformations, including cross-coupling reactions and borylations. acs.orgnih.gov This strategy is particularly valuable for late-stage functionalization, where a primary amine in a complex molecule can be used as a handle for further diversification. acs.org

Table 2: Deaminative Transformations Enabled by Pyrylium-Pyridinium Interconversion

| Initial Substrate | Activating Reagent | Catalysis Type | Transformation | Reference |

|---|---|---|---|---|

| Primary Amine | Pyrylium Salt | Nickel Catalysis | Cross-Coupling | nih.gov |

| Primary Amine | Pyrylium Salt | Photoredox Catalysis | C–C Bond Formation | acs.orgnih.gov |

| Aminoheterocycle | Pyrylium Tetrafluoroborate | Transition-Metal-Free | SNAr Functionalization | royalsocietypublishing.orgacs.org |

N-Aminopyridinium Analogs as Bifunctional Aminating Reagents in Organic Transformations

N-Aminopyridinium salts, which are structural analogs and can be derived from the reaction of pyrylium salts with hydrazines, have emerged as highly versatile bifunctional reagents for amination reactions. royalsocietypublishing.orgnii.ac.jp These compounds uniquely combine nucleophilicity at the exocyclic nitrogen with the latent electrophilic or radical reactivity of the N-N bond. royalsocietypublishing.orgnii.ac.jp

These reagents have proven effective in C-H amination reactions, providing a direct method to install a functionalized amino group. For example, N-aminopyridinium triflate can be used for benzylic C-H amination to produce N-benzylaminopyridiniums. escholarship.orgrsc.org The resulting N-N bond in these products can then be reductively activated or cleaved to unveil electrophilic N-centered radicals. rsc.org These radical intermediates are valuable for subsequent transformations, engaging in reactions with nucleophiles like olefins, silyl (B83357) enol ethers, and electron-rich heterocycles. rsc.org This sequential C-H amination followed by deaminative N-N functionalization establishes N-aminopyridiniums as powerful linchpins for synthesizing diverse nitrogen-containing molecules, such as tetrahydroisoquinolines. escholarship.org

Catalytic Role in Epoxide Transformations to Cyclic Acetals, Orthoesters, and Orthocarbonates

While specific studies detailing the use of this compound as a standalone catalyst for converting epoxides to cyclic acetals, orthoesters, or orthocarbonates are not prominent in the surveyed literature, the catalytic role of pyridinium salts and related structures in epoxide ring-opening is well-documented, particularly in the context of CO₂ fixation. Quaternary ammonium (B1175870) salts, including pyridinium derivatives, often serve as highly effective co-catalysts in metal-catalyzed copolymerizations of epoxides and carbon dioxide to form polycarbonates and cyclic carbonates. royalsocietypublishing.org

In these systems, the pyridinium salt typically functions as a nucleophile source or a phase-transfer catalyst. The halide anion (e.g., chloride) associated with the pyridinium cation attacks the epoxide ring, initiating the ring-opening process. researchgate.net The Lewis acidic metal center coordinates to and activates the epoxide, making it more susceptible to nucleophilic attack. Although the primary products in these reactions are carbonates, the underlying principle of epoxide activation and ring-opening is fundamental. It is plausible that under different reaction conditions—for example, in the presence of diols or orthoformates and the absence of CO₂—a pyridinium salt could facilitate the formation of cyclic acetals or orthoesters, respectively, by promoting the nucleophilic attack of the relevant oxygen nucleophile on the activated epoxide.

Exploration as Latent Thermal and Photochemical Initiators for Cationic Polymerization

N-Benzylpyridinium salts have been investigated as effective latent thermal initiators for cationic polymerization, particularly for monomers like epoxides. acs.org Latency is a critical feature for industrial applications, ensuring that polymerization does not begin prematurely but is triggered on demand by a specific stimulus like heat or light. tcichemicals.com The thermal latency and initiating activity of N-benzylpyridinium salts can be tuned by modifying the substituents on the pyridine (B92270) ring. acs.org

Upon heating, the N-benzyl bond can cleave, generating a benzyl (B1604629) cation that initiates the polymerization of monomers such as glycidyl (B131873) phenyl ether. acs.org Similarly, pyridinium and pyrylium salts are used extensively as photoinitiators or co-initiators in photochemically induced cationic polymerization. nih.govresearchgate.net Irradiation with light, often in the presence of a photosensitizer, can lead to the generation of cationic species or strong Brønsted acids that are capable of initiating the polymerization of various monomers, including alkenes with electron-donating substituents and heterocycles. wikipedia.orgresearchgate.net The ability of this compound to generate a stable benzyl cation makes it a suitable candidate for these applications, offering controlled initiation for the synthesis of a wide range of polymers. nii.ac.jp

Table 3: Pyridinium Salts in Cationic Polymerization

| Initiator/Co-initiator | Monomer | Initiation Method | Polymer Type | Reference |

|---|---|---|---|---|

| N-Benzylpyridinium Salts | Glycidyl Phenyl Ether | Thermal | Polyether | acs.org |

| Pyrylium Salts | Diepoxide | Photoinduced Thermal | Epoxy Resin | rsc.org |

| Pyridinium Salts | Thiophene | Photoinduced | Polythiophene | nih.gov |

Biological and Pharmaceutical Research on 1 Benzyl 4 Methyl Pyridinium Chloride Derivatives

Cholinesterase Enzyme Inhibition Studies

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov The N-benzylpyridinium scaffold is a crucial component in the design of new, potent cholinesterase inhibitors, often mimicking the activity of established drugs like donepezil (B133215). nih.govacs.org

Research has demonstrated that synthetic derivatives incorporating the 1-benzylpyridinium moiety exhibit significant inhibitory activity against both AChE and BuChE. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC₅₀), varies depending on the specific chemical groups attached to the core structure.

For instance, a series of coumarin-based N-benzyl pyridinium (B92312) derivatives showed that compound 5l , a 3-pyridinium derivative, was the most potent, with an IC₅₀ value of 0.247 µM for AChE and 1.68 µM for BuChE. ut.ac.irut.ac.ir In another study, benzofuran-based chalconoids featuring a benzylpyridinium group were developed, with one 3-pyridinium derivative (6m ) displaying superior AChE inhibition with an IC₅₀ value of 0.027 μM. Furthermore, certain isoindolinedione-benzamide pyridinium derivatives have shown strong inhibition toward BuChE compared to AChE. acs.org Aporphine-benzylpyridinium conjugates have also been synthesized and evaluated, showing a range of inhibitory activities. acs.org

| Compound Series | Specific Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Coumarin-based N-benzyl pyridinium | Compound 5l | AChE | 0.247 | ut.ac.ir |

| BuChE | 1.68 | |||

| Benzofuran-based chalconoids | Compound 6m | AChE | 0.027 | |

| Tramiprosate-pyridinium derivatives | Compound 9r | AChE | 13 | nih.govresearchgate.net |

| BuChE | 12 | |||

| Quinazolinone-pyridinium derivatives | Compound 59f (2-methylbenzyl) | AChE | 16.29 | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of 1-benzylpyridinium derivatives. These studies have revealed several key structural features that influence their interaction with cholinesterase enzymes.

Position of the Pyridinium Nitrogen: The substitution pattern on the pyridine (B92270) ring is critical. In studies involving coumarin-based derivatives, the 3-pyridinium series consistently showed greater effectiveness against AChE compared to the 4-pyridinium series. ut.ac.irut.ac.ir

Substituents on the Benzyl (B1604629) Ring: The nature and position of substituents on the benzyl group significantly modulate activity. For example, in one series, shifting a methyl group from the 2- to the 4-position on the benzyl ring improved anti-AChE activity. nih.gov The introduction of an electron-withdrawing fluorine atom at the 3-position also enhanced potency. nih.gov Conversely, another study found that a 2-methylbenzyl group was effective, while a 4-methylbenzyl moiety resulted in a loss of activity. nih.gov Halogen substitutions, such as a 2-bromobenzyl group, have also led to superior activity in certain scaffolds.

Hybrid Molecules: Creating hybrid molecules by linking the N-benzylpyridinium moiety to other pharmacologically active structures (like coumarins, chalcones, or aporphines) is a common strategy to enhance binding and potency. acs.orgut.ac.ir The length and nature of the linker connecting the different parts of the hybrid molecule also play a critical role in determining inhibitory strength. acs.org

There is growing interest in developing agents that can simultaneously inhibit both AChE and BuChE, as this dual inhibition may offer a more comprehensive therapeutic effect for neurodegenerative conditions like Alzheimer's disease. nih.gov The rationale is that as Alzheimer's progresses, the relative importance of BuChE in acetylcholine (B1216132) hydrolysis increases in the brain. researchgate.net

Several series of 1-benzylpyridinium derivatives have been intentionally designed as dual-target inhibitors. nih.govresearchgate.net For example, by modifying the structure of tramiprosate, an amyloid-beta inhibitor, and adding a pyridinium ring, researchers created novel compounds that could inhibit both cholinesterases effectively. nih.govresearchgate.net One such derivative, compound 9r , exhibited impressive dual inhibitory potential with IC₅₀ values of 13 μM for AChE and 12 μM for BuChE. nih.govresearchgate.net Similarly, hybrid molecules combining (α)-lipoic acid with 4-amino-1-benzyl piperidines have been synthesized, with some compounds showing effective inhibition against both enzymes, comparable to the standard drug galantamine. researchgate.net These findings support the N-benzylpyridinium scaffold as a promising foundation for developing dual-action drugs for neurodegenerative diseases. nih.gov

Antimicrobial Activity Investigations

The cationic nature of the pyridinium head group allows these compounds to interact with negatively charged bacterial cell membranes, leading to antimicrobial effects. nih.gov Research has explored the efficacy of 1-benzyl-4-methyl-pyridinium derivatives against a variety of microbial pathogens.

Studies on various pyridinium salts have consistently shown stronger antibacterial activity against Gram-positive bacteria than Gram-negative bacteria. nih.govmdpi.compsu.edu The outer membrane of Gram-negative bacteria provides an additional protective barrier that is difficult for these cationic compounds to penetrate. nih.gov

In one study, synthesized pyridinium salts were highly active against Staphylococcus aureus but showed low activity against Pseudomonas aeruginosa. nih.gov The most active compounds had minimum inhibitory concentration (MIC) values as low as 4 μg/mL against S. aureus. nih.gov The length of the side chain attached to the pyridinium ring was found to influence antimicrobial activity, with longer chains generally leading to higher potency. nih.gov Quaternary ammonium (B1175870) lipids with a pyridinium head have also demonstrated promising effects against multidrug-resistant Gram-positive strains of Enterococcus and Staphylococcus, with MICs in the range of 4–64 µg/mL, while remaining inactive against Gram-negative species like E. coli and P. aeruginosa. mdpi.com

| Compound Series | Bacterial Strain | Gram Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Hydrazinyl-pyridinium chlorides | Staphylococcus aureus | Positive | 4 - 8 | nih.gov |

| Pseudomonas aeruginosa | Negative | Low Activity | ||

| Quaternary ammonium lipids | Enterococcus & Staphylococcus (MDR) | Positive | 4 - 64 | mdpi.com |

| E. coli & P. aeruginosa | Negative | Inactive |

The biological activity of pyridinium derivatives extends to antifungal and antiviral applications, although the efficacy can be variable. nih.govnih.gov Some studies have reported that while certain pyridinium salts are potent antibacterials, they exhibit only low antifungal activity against pathogens like Candida albicans. nih.gov

However, the broader class of pyridine-containing compounds has shown significant promise. nih.gov Reviews of the literature indicate that various pyridine derivatives possess notable antifungal properties against species such as Aspergillus niger and Candida albicans. nih.govmdpi.com Furthermore, extensive research has highlighted the potential of pyridine-based molecules as antiviral agents. researchgate.net These compounds have been investigated for activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and even SARS-CoV-2. mdpi.comresearchgate.net The versatility of the pyridine nucleus allows for structural modifications that can enhance its interaction with specific viral or fungal targets. nih.govresearchgate.net

Mechanisms of Action Related to Membrane Disruption and Detergent Effects

The cationic nature of pyridinium compounds imparts detergent-like properties, which can lead to the disruption of cellular membranes. While research specifically on 1-benzyl-4-methyl-pyridinium chloride's membrane effects is limited, studies on structurally related cationic detergents like cetylpyridinium (B1207926) chloride (CPC) provide insight into the potential mechanism.

At concentrations of 10⁻⁴ M, CPC induces significant alterations in cell membrane integrity. nih.gov This process begins with a rapid decline in the membrane's ability to function as a selective barrier, leading to an increased passive leak of ions such as sodium. nih.gov Ultrastructural analysis reveals that this disruption is accompanied by the formation of vesicles and myelin figures on the cell surface, indicating a drastic structural reorganization of membrane components. nih.gov A significant portion of the membrane's cholesterol has been observed to be released into the surrounding medium following treatment with CPC. nih.gov At higher concentrations (10⁻³ M), this cellular degeneration accelerates, with the remaining cellular materials reorganizing into complex lamellar structures that resemble phospholipid crystalloids. nih.gov This evidence suggests that the primary mechanism of cytotoxicity for such cationic detergents is the lethal injury to cells by compromising the surface membrane's function as a permeability barrier. nih.gov

Modulation of Biological Targets

Derivatives of 1-benzyl-4-methyl-pyridinium have been extensively studied for their ability to interact with and modulate key biological molecules, particularly those involved in neurodegenerative diseases.

A primary focus of research has been the effect of these derivatives on cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for regulating levels of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov

The N-benzylpyridinium moiety is a key pharmacophore that mimics the structure of donepezil, an established AChE inhibitor. frontiersin.orgnih.gov Docking studies reveal that the positively charged benzylpyridinium group can interact with the catalytic active site (CAS) of the AChE enzyme. nih.govut.ac.irut.ac.ir By hybridizing this moiety with other molecular fragments, such as coumarin (B35378), chroman-4-one, or curcumin, derivatives have been created that also bind to the peripheral anionic site (PAS) of the enzyme. nih.govut.ac.irut.ac.irebi.ac.uk This dual binding makes them highly potent, mixed-type inhibitors. ebi.ac.uk

Numerous studies have synthesized and evaluated series of these derivatives, yielding compounds with significant inhibitory activity, often in the nanomolar range. For instance, a 4-isochromanone hybrid bearing a 1-(4-fluorobenzyl) pyridinium moiety (compound 9d) showed an IC₅₀ value of 8.9 nM against AChE. frontiersin.orgebi.ac.uk Similarly, a curcumin-based derivative (compound 7f) exhibited an IC₅₀ of 7.5 ± 0.19 nM, which was more potent than the standard drugs donepezil and tacrine. nih.gov In another study, a coumarin-based derivative (compound 5l) was identified as the most potent anticholinesterase agent in its series, with an IC₅₀ of 0.247 µM for AChE. ut.ac.irut.ac.ir This compound also demonstrated the ability to protect PC12 neurons from cell death induced by hydrogen peroxide. ut.ac.irut.ac.ir

| Compound Series | Lead Compound | AChE IC₅₀ Value | Reference |

|---|---|---|---|

| Curcumin-Pyridinium Hybrid | 7f | 7.5 nM | nih.gov |

| 4-Isochromanone Hybrid | 9d | 8.9 nM | ebi.ac.uk |

| Chroman-4-one Derivative | 29a | 0.048 µM | frontiersin.org |

| Coumarin-Pyridinium Hybrid | 21a | 0.038 µM | frontiersin.org |

| Coumarin-Pyridinium Hybrid | 5l | 0.247 µM | ut.ac.irut.ac.ir |

| Quinazolinone Derivative | BOP-8 | 1.11 µM | nih.gov |

| Quinazolinone Derivative | BOP-1 | 5.90 µM | nih.gov |

The interaction of benzylpyridinium derivatives with DNA is another area of investigation. The neurotoxin 1-methyl-4-phenyl-pyridinium ion (MPP+), which is structurally related to the core pyridinium ring, is known to cause DNA fragmentation into nucleosomal units, a hallmark of apoptosis, in human neuroblastoma cells. nih.gov This indicates that certain pyridinium compounds can induce DNA damage. nih.gov

Conversely, other derivatives have been designed to interact with DNA in a non-damaging way or to cleave it under specific conditions. A study on a thiourea (B124793) derivative, 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea, and its copper(I) complexes explored their binding to calf thymus (CT) DNA. researchgate.net These complexes were found to bind significantly to CT-DNA and, in the presence of hydrogen peroxide, could efficiently induce the oxidative cleavage of supercoiled DNA. researchgate.net This suggests a potential application as chemical nucleases, rather than agents that cause uncontrolled DNA damage. researchgate.net

Identification and Optimization as Pharmaceutical Lead Compounds

The 1-benzyl-pyridinium scaffold has been firmly established as a valuable lead structure for the development of new pharmaceutical agents, particularly dual-action inhibitors of AChE and BuChE for Alzheimer's disease therapy. nih.govfrontiersin.org The optimization of these lead compounds generally involves a multi-faceted approach aimed at enhancing efficacy and selectivity. nih.gov

One successful strategy is the creation of hybrid molecules where the N-benzylpyridinium core is linked to another pharmacologically active moiety. nih.gov Researchers have developed potent inhibitors by combining the benzylpyridinium structure with fragments like 4-hydroxycoumarin, chroman-4-one, quinazolinone, and curcumin. nih.govfrontiersin.orgnih.govut.ac.ir

Further optimization involves modifying substituents on both the benzyl and pyridinium rings.

Pyridine Ring Position: Studies comparing derivatives have found that the position of the linkage on the pyridine ring is crucial. In some series of coumarin-based hybrids, the 3-pyridinium derivatives were more effective as AChE inhibitors than the corresponding 4-pyridinium series. ut.ac.irut.ac.ir

Benzyl Ring Substitution: The type and position of substituents on the benzyl ring significantly influence inhibitory activity and selectivity. For example, in one series of quinazolinone derivatives (BOPs), placing a bromine atom at the C-3 position of the benzyl ring (compound BOP-1) resulted in the strongest dual AChE/BuChE inhibitor in its group. nih.gov In contrast, substituting with a fluorine atom (BOP-3) or a cyano group (BOP-4) led to very low activity. nih.gov The unsubstituted benzyl derivative (BOP-5) showed moderate activity. nih.gov This demonstrates that careful selection of substituents is critical for optimizing the lead compound. nih.gov

Through these optimization efforts, several derivatives have been identified as promising candidates for further development. nih.gov Compounds like the quinazolinone derivative BOP-1, with dual activity against both AChE (IC₅₀ = 5.90 µM) and BuChE (IC₅₀ = 6.76 µM), and BOP-8, with high AChE inhibitory activity (IC₅₀ = 1.11 µM), are considered valuable lead compounds for future drug discovery efforts against Alzheimer's disease. nih.gov

| Lead Compound | Core Hybrid Structure | Key Optimization Feature | Resulting Activity | Reference |

|---|---|---|---|---|

| BOP-1 | Quinazolinone | 3-Bromo substitution on benzyl ring | Potent dual AChE/BuChE inhibitor | nih.gov |

| BOP-8 | Quinazolinone | 4-Chloro substitution on benzyl ring with dimethoxy-quinazolinone | Highest AChE inhibitory activity in its series | nih.gov |

| 5l | 4-Hydroxycoumarin | 3-Pyridinium linkage | More effective than 4-pyridinium series; neuroprotective | ut.ac.irut.ac.ir |

| 7f | Curcumin | Unsubstituted benzyl moiety on 4-pyridinium ring | More potent than donepezil | nih.gov |

| 9d | 4-Isochromanone | 4-Fluoro substitution on benzyl ring | Potent and highly selective for AChE over BuChE | frontiersin.orgebi.ac.uk |

Computational and Theoretical Chemistry Studies of 1 Benzyl 4 Methyl Pyridinium Chloride

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 1-benzyl-4-methyl-pyridinium chloride, DFT calculations serve as a fundamental tool to predict its geometry, stability, and electronic characteristics from first principles.

Elucidation of Molecular Geometry and Electronic Structure

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 1-benzyl-4-methyl-pyridinium cation, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. The resulting optimized geometry provides precise data on the spatial relationship between the benzyl (B1604629) group, the pyridinium (B92312) ring, and the methyl substituent.

The electronic structure, which includes the distribution of electron density across the molecule, is also elucidated. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In the 1-benzyl-4-methyl-pyridinium cation, the positive charge is primarily localized on the nitrogen atom and delocalized across the pyridinium ring, making the ring system a key feature of its electronic identity.

Prediction of Quantum Chemical Descriptors (e.g., HOMO-LUMO Energy Gaps, Electrophilicity Indices)

Quantum chemical descriptors derived from DFT calculations offer quantitative insights into the reactivity and kinetic stability of a molecule. ut.ac.ir The most significant of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most energetic electrons and indicates the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital that can accept an electron. A lower LUMO energy indicates a better electron acceptor. ut.ac.ir

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ut.ac.ir Conversely, a small gap suggests the molecule is more reactive and less stable.

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated to further predict the molecule's behavior:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule. ut.ac.ir |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table presents the definitions and significance of common quantum chemical descriptors. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Rotational Energy Barriers

The 1-benzyl-4-methyl-pyridinium cation possesses conformational flexibility, primarily due to the rotation around the C-N single bond connecting the benzyl group to the pyridinium ring. Conformational analysis involves mapping the potential energy of the molecule as a function of this rotation.

Studies on structurally similar compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have utilized 1H NMR spectroscopy and ab initio calculations to investigate conformational preferences and the energy barriers between them. For these related molecules, researchers identified multiple stable conformers, including extended and folded forms. The energy barriers for interconversion between these forms were calculated to be in the range of 4.6 to 7.0 kcal/mol. A similar analysis for this compound would reveal its preferred three-dimensional shapes and the energy required to transition between them, which is critical for understanding how it interacts with biological targets.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Analysis of Binding Modes and Affinities in Enzyme Active Sites

The N-benzyl pyridinium moiety is a key pharmacophore found in many inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. frontiersin.org Docking studies on N-benzyl pyridinium derivatives consistently show that they are effective inhibitors because they can interact with key residues in the AChE active site. ut.ac.irebi.ac.uk

The active site of AChE features a deep and narrow gorge containing two primary binding sites:

Catalytic Anionic Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad (B1167595) (Ser203, His447, Glu334) and key aromatic residues like Trp84. lupinepublishers.com

Peripheral Anionic Site (PAS): Located near the rim of the gorge, it includes residues such as Tyr70, Tyr121, and Trp279. ut.ac.ir

Docking simulations of various N-benzyl pyridinium-containing compounds reveal a "dual-binding site" mechanism:

The positively charged pyridinium ring anchors itself in the CAS through cation-π interactions with the electron-rich aromatic ring of the Trp84 residue. ebi.ac.uklupinepublishers.com

The benzyl group extends up the gorge to establish hydrophobic and π-π stacking interactions with aromatic residues in the PAS, such as Tyr70 and Trp279. ut.ac.ir

A study on 4-isochromanone hybrids bearing an N-benzyl pyridinium moiety found that these compounds act as mixed-type inhibitors, binding simultaneously to both the CAS and PAS of AChE. ebi.ac.uk Similarly, research on coumarin-N-benzyl pyridinium hybrids demonstrated that the inhibitor occupies both binding sites, mimicking the action of the approved drug donepezil (B133215). ut.ac.ir

| Key AChE Residue | Binding Site | Type of Interaction with N-Benzyl Pyridinium Moiety |

| Trp84 | Catalytic Anionic Site (CAS) | Cation-π interaction with the pyridinium ring. |

| Phe330 | Catalytic Anionic Site (CAS) | π-π stacking with the pyridinium ring. |

| Tyr70 | Peripheral Anionic Site (PAS) | π-π stacking with the benzyl group. |

| Trp279 | Peripheral Anionic Site (PAS) | π-π stacking/hydrophobic interaction with the benzyl group. ut.ac.ir |

| Tyr121 | Peripheral Anionic Site (PAS) | Hydrophobic interaction with the benzyl group. |

This table summarizes the principal interactions observed in docking studies of N-benzyl pyridinium derivatives with the acetylcholinesterase enzyme.

Prediction of Pharmacological Activity and Mechanistic Insights

Molecular docking results are fundamental to predicting pharmacological activity. For N-benzyl pyridinium compounds, the strength and nature of the interactions within the AChE active site correlate with their inhibitory potency (often measured as the IC50 value). Studies have shown that even small changes to the substitution pattern on the benzyl or pyridinium ring can significantly alter binding affinity and, consequently, biological activity. frontiersin.org

The mechanistic insight gained from these simulations is invaluable. The ability of N-benzyl pyridinium derivatives to bridge the CAS and PAS of acetylcholinesterase explains their high efficacy. ebi.ac.uk This dual-binding mechanism not only blocks the primary catalytic function of the enzyme but can also interfere with its secondary, non-catalytic role in promoting the aggregation of amyloid-beta peptides, another hallmark of Alzheimer's disease. ut.ac.ir Therefore, docking studies not only predict that compounds like this compound could be potent AChE inhibitors but also provide a detailed hypothesis for their mechanism of action, guiding further synthesis and biological evaluation. frontiersin.org

Theoretical Evaluation of Lipophilicity and Membrane Transport Characteristics

The lipophilicity and membrane transport capabilities of a compound are critical determinants of its pharmacokinetic profile and its potential as a bioactive agent. Computational methods offer a powerful toolkit for the early-stage prediction of these properties, circumventing the need for extensive experimental work.

Lipophilicity Prediction:

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict the lipophilicity of compounds based on their structural features. These models often use descriptors such as molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. For instance, studies on various heterocyclic compounds, including pyridine (B92270) derivatives, have utilized QSAR to correlate structural properties with pharmacokinetic parameters. researchgate.net The lipophilicity of pyridinium salts is a key factor in their biological activity, influencing their ability to cross cell membranes. researchgate.netpharmacompass.com

Membrane Transport Characteristics:

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H14ClN | PubChem nih.gov |

| Molecular Weight | 219.71 g/mol | PubChem nih.gov |

| IUPAC Name | 1-benzyl-4-methylpyridin-1-ium;chloride | PubChem nih.gov |

| CAS Number | 23662-66-0 | PubChem nih.gov |

Studies on Charge Transfer Complex Formation and Spectroscopic Correlations

Charge-transfer (CT) complexes are formed when an electron donor molecule interacts with an electron acceptor molecule. In the case of this compound, the pyridinium ring is electron-deficient and can act as an electron acceptor, particularly when interacting with electron-rich aromatic compounds (donors).

The formation of a CT complex is often accompanied by the appearance of a new absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. The energy of this CT band is related to the electron affinity of the acceptor and the ionization potential of the donor.

While specific studies on the charge-transfer complexes of this compound are not detailed in the available literature, research on related pyridinium compounds provides a strong basis for understanding its potential behavior. For example, spectrophotometric studies have been conducted on the charge-transfer complexes formed between various pyridine derivatives and electron acceptors. jetir.org These studies often use the Benesi-Hildebrand equation to determine the formation constant (K_CT) and molar extinction coefficient (ε_CT) of the complex from spectroscopic data.

Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the nature of these charge-transfer interactions. DFT calculations can predict the geometry of the CT complex, the extent of charge transfer, and the theoretical UV-Vis spectrum, including the position and intensity of the CT band. nih.gov Studies on other donor-acceptor complexes have shown that DFT can accurately model the charge-transfer process and correlate well with experimental spectroscopic data. nih.gov

Materials Science and Industrial Applications of Quaternary Pyridinium Systems

Cationic Polymerization Initiation

Structure-Activity Relationships in Thermal and Photochemical Polymerization

The structure of a quaternary pyridinium (B92312) salt significantly influences its activity as a polymerization initiator. In the case of 1-benzyl-4-methyl-pyridinium chloride, the key structural features are the pyridinium ring, the benzyl (B1604629) group, and the methyl group.

The initiation of cationic polymerization by compounds like this compound can be conceptualized through the generation of a benzyl cation. This can be achieved through thermal or photochemical means, often in the presence of a co-initiator or a Lewis acid. The benzyl cation, once formed, can then attack a monomer unit, such as a vinyl ether, to start the polymer chain growth. nii.ac.jp

The reactivity of the initiating system is governed by several factors:

The nature of the substituent on the pyridine (B92270) ring: The electron-donating or withdrawing nature of substituents on the pyridinium ring can affect the stability of the cation and its ability to initiate polymerization. The methyl group at the 4-position of the pyridine ring in this compound is an electron-donating group, which can help to stabilize the positive charge on the nitrogen atom.

The nature of the N-substituent: The benzyl group plays a critical role. The relative ease of cleavage of the nitrogen-benzyl bond to form a stable benzyl carbocation is a key factor in the initiation process.

The counter-ion: The chloride ion in this compound is a relatively nucleophilic counter-ion, which can potentially interfere with the polymerization by terminating the growing polymer chain. In many controlled cationic polymerization systems, non-nucleophilic counter-ions are preferred.

Application in Block Copolymer Synthesis

The synthesis of block copolymers requires a polymerization technique that proceeds with minimal termination and chain transfer reactions, often referred to as living polymerization. harth-research-group.org Cationic polymerization, when well-controlled, can be a valuable tool for creating block copolymers. harth-research-group.orgacs.org

The general strategy for synthesizing block copolymers via living cationic polymerization involves the sequential addition of different monomers. After the first monomer is polymerized to form the first block, a second monomer is introduced to the living polymer chains, leading to the formation of a second block.

For a compound like this compound to be effective in block copolymer synthesis, the initiation step must be efficient and the propagating chain ends must remain active. While specific examples of block copolymer synthesis using this compound are not prevalent in the literature, the principles of living cationic polymerization suggest its potential. For instance, if this compound can initiate the living polymerization of a monomer like isobutyl vinyl ether, the resulting living poly(isobutyl vinyl ether) chains could then be used to initiate the polymerization of a second monomer, such as another vinyl ether or a different type of monomer amenable to cationic polymerization, to form a diblock copolymer. acs.orgnih.gov

The success of such a synthesis would depend on several factors, including the choice of monomers, solvent, temperature, and the use of additives to control the reactivity of the propagating species. acs.orgnih.gov

Corrosion Inhibition

Quaternary pyridinium salts are well-known for their ability to act as corrosion inhibitors for various metals and alloys, particularly in acidic environments. anjs.edu.iq this compound, with its cationic head and organic structure, is suited for this application.

Adsorption Mechanisms on Metal Surfaces and Protective Film Formation

The primary mechanism by which this compound and similar compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process can involve both physical and chemical interactions.

Physisorption: This involves electrostatic interactions between the positively charged pyridinium cation and the negatively charged metal surface (in acidic solutions, the metal surface can become protonated and thus have a net positive charge, but the presence of specifically adsorbed anions like chloride can create a net negative charge at the surface). Van der Waals forces between the organic part of the molecule and the metal surface also contribute to physisorption. mdpi.com

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atom in the pyridine ring, the π-electrons of the aromatic rings (benzyl and pyridinium), and the vacant d-orbitals of the iron atoms on the steel surface. mdpi.com

The structure of this compound provides multiple sites for adsorption:

The positively charged nitrogen atom.

The π-electrons of the pyridinium and benzyl rings.

The chloride counter-ion can also participate in the adsorption process.

The formation of a protective film is a dynamic process that depends on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. At higher concentrations, the inhibitor molecules can pack more closely on the surface, leading to a more effective barrier and higher inhibition efficiency.

Studies on similar pyridinium chloride derivatives have shown that the adsorption process often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. The free energy of adsorption (ΔG°ads) values can provide insight into the nature of the adsorption, with values around -20 kJ/mol or less indicating physisorption and values around -40 kJ/mol or more suggesting chemisorption. mdpi.com

Electrochemical Characterization of Inhibitory Performance

Electrochemical techniques are powerful tools for studying the performance of corrosion inhibitors. The most common methods include potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netelectrochemsci.org

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot (log of current density versus potential). In the presence of an effective inhibitor like this compound, the corrosion current density (icorr) is significantly reduced. The inhibitor can be classified as anodic, cathodic, or mixed-type depending on how it affects the anodic and cathodic branches of the polarization curve. Quaternary ammonium (B1175870) compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. researchgate.netelectrochemsci.org In an EIS experiment, a small amplitude AC signal is applied to the system over a range of frequencies. The impedance data is often presented as a Nyquist plot.

For a metal corroding in an acidic solution, the Nyquist plot typically shows a semicircle. The diameter of this semicircle is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. In the presence of an effective inhibitor like this compound, the following changes are typically observed in the EIS data:

An increase in the diameter of the Nyquist semicircle, indicating an increase in the charge transfer resistance (Rct) and a decrease in the corrosion rate.

A decrease in the double-layer capacitance (Cdl). This is due to the adsorption of the organic inhibitor molecules on the metal surface, which displaces water molecules and decreases the local dielectric constant and/or increases the thickness of the electrical double layer.

The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data using the following equations:

From potentiodynamic polarization: IE% = [(icorr - i'corr) / icorr] x 100 where icorr and i'corr are the corrosion current densities without and with the inhibitor, respectively.

From EIS: IE% = [(R'ct - Rct) / R'ct] x 100 where Rct and R'ct are the charge transfer resistances without and with the inhibitor, respectively.

The table below summarizes the expected electrochemical effects of this compound as a corrosion inhibitor.

| Electrochemical Parameter | Expected Change with Inhibitor | Reason |

| Corrosion Current Density (icorr) | Decrease | Suppression of anodic and/or cathodic reactions |

| Charge Transfer Resistance (Rct) | Increase | Formation of a protective film hindering charge transfer |

| Double-Layer Capacitance (Cdl) | Decrease | Adsorption of inhibitor molecules on the metal surface |

Surfactant Properties and Interfacial Phenomena